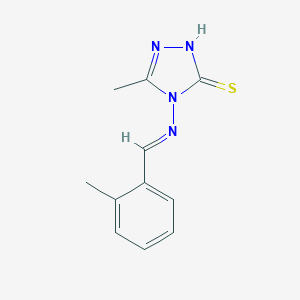![molecular formula C27H20FNO7 B254718 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BDPF, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPF is a synthetic compound that belongs to the class of pyrrole-based chromene derivatives.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that this compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB pathway. This compound has also been found to activate the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to increase the expression of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been found to be stable under various conditions, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. This compound also has a short half-life, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, the potential therapeutic applications of this compound for the treatment of neurodegenerative diseases and other medical conditions should be explored. Additionally, the development of this compound analogs with improved properties should be pursued.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. It has the potential to be used as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. The synthesis method of this compound has been optimized to produce high yields and purity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound. The intermediate compound is then reacted with 1,3-benzodioxole-5-methanol to form the final product, this compound. The synthesis method of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It also has the potential to be used as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C27H20FNO7 |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H20FNO7/c1-2-33-21-10-15(4-6-18(21)30)24-23-25(31)17-11-16(28)5-8-19(17)36-26(23)27(32)29(24)12-14-3-7-20-22(9-14)35-13-34-20/h3-11,24,30H,2,12-13H2,1H3 |
Clave InChI |
OLOZBXHXRPKJGI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)


![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)


![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)